molecular formula C16H10N2O7S2-2 B1225615 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate

7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate

Cat. No. B1225615
M. Wt: 406.4 g/mol
InChI Key: MPVDXIMFBOLMNW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid. It is a conjugate base of a 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid.

Scientific Research Applications

Environmental Impact and Behavior

7-Hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate and related compounds are products of the anaerobic reduction of azo dyes by microorganisms. Research by Kudlich et al. (1999) demonstrated their oxygen-sensitive nature and decomposition under aerobic conditions. This decomposition process was analyzed, providing insights into the environmental fate of these compounds.

Polymer Electrolyte Membrane Applications

A study by Zhaoxia et al. (2017) explored sulfonated poly(aryl ether) copolymers containing disulfonaphthanoxyl pendants for polymer electrolyte membrane fuel cells. Their research showed that these compounds exhibit good proton conductivity and low methanol permeability, making them potential candidates for fuel cell applications.

Biomolecule Interaction

The interaction of this compound (as Orange G) with biomolecules like adenine and cytosine was investigated by Ojala et al. (1994). They found that Orange G forms salts with these nucleotides, offering insights into the interactions between sulfonated azo dyes and biomolecules.

Wastewater Treatment

The application of ferrous hydrogen peroxide for treating wastewater from H-acid manufacturing, which involves derivatives of naphthalene like this compound, was examined by Zhu et al. (1996). Their research highlights the effectiveness of this method in reducing the chemical oxygen demand (COD) of such wastewater, emphasizing its environmental significance.

Electronic and Optical Applications

Research by Louis et al. (2021) on a related cyanurated H-acid azo dye explored its molecular properties for potential electronic and optical applications. The study's focus on molecular orbital excitation properties underlines the versatility of these compounds in various technological applications.

Analytical Chemistry Applications

The work of Marengo et al. (2000) developed a method for separating various aromatic sulfonates, including naphthalene derivatives, using ion-interaction chromatography. This method is significant for the analysis and separation of complex mixtures in environmental and industrial contexts.

properties

IUPAC Name

7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7S2/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11/h1-9,19H,(H,20,21,22)(H,23,24,25)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVDXIMFBOLMNW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O7S2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate
Reactant of Route 2
7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate
Reactant of Route 3
7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate
Reactant of Route 4
7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate
Reactant of Route 5
7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate
Reactant of Route 6
7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate

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